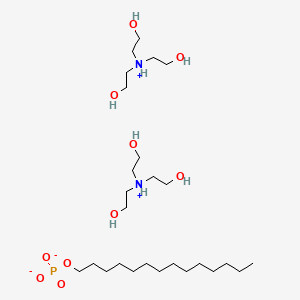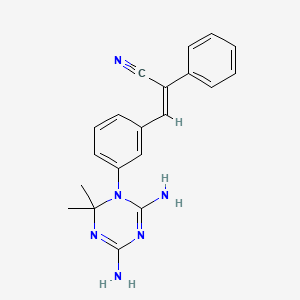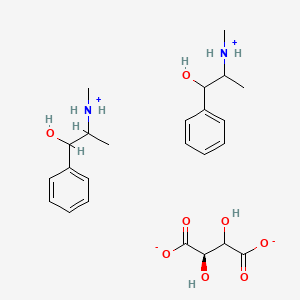
Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate is a chemical compound with the molecular formula C26H61N2O10P. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate typically involves the reaction of tris(2-hydroxyethyl)amine with tetradecyl phosphate under controlled conditions. The reaction is carried out in an appropriate solvent, and the product is purified through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to monitor and control the reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphate derivatives, while substitution reactions may produce various substituted ammonium compounds .
Wissenschaftliche Forschungsanwendungen
Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies, including cell culture and biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate include:
- Tris(2-hydroxyethyl)ammonium phosphate
- Tetradecyl phosphate
- Bis(2-hydroxyethyl)ammonium phosphate
Uniqueness
This compound is unique due to its specific combination of functional groups and properties. This uniqueness allows it to be used in specialized applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
62763-70-6 |
|---|---|
Molekularformel |
C26H61N2O10P |
Molekulargewicht |
592.7 g/mol |
IUPAC-Name |
tetradecyl phosphate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C14H31O4P.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;2*8-4-1-7(2-5-9)3-6-10/h2-14H2,1H3,(H2,15,16,17);2*8-10H,1-6H2 |
InChI-Schlüssel |
NWLRZIJCJXANSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOP(=O)([O-])[O-].C(CO)[NH+](CCO)CCO.C(CO)[NH+](CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















